Cas no 320338-98-5 (1-(4-fluoro-3-methoxyphenyl)propan-2-one)
1-(4-fluoro-3-methoxyphenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-fluoro-3-methoxyphenyl)propan-2-one
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- Inchi: 1S/C10H11FO2/c1-7(12)5-8-3-4-9(11)10(6-8)13-2/h3-4,6H,5H2,1-2H3
- InChI Key: FWCBIWDGDUXKKQ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1OC)CC(C)=O
Computed Properties
- Exact Mass: 182.07430775g/mol
- Monoisotopic Mass: 182.07430775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 26.3Ų
1-(4-fluoro-3-methoxyphenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843931-0.05g |
1-(4-fluoro-3-methoxyphenyl)propan-2-one |
320338-98-5 | 95% | 0.05g |
$174.0 | 2023-09-19 | |
| Enamine | EN300-1843931-0.1g |
1-(4-fluoro-3-methoxyphenyl)propan-2-one |
320338-98-5 | 95% | 0.1g |
$257.0 | 2023-09-19 | |
| Enamine | EN300-1843931-0.25g |
1-(4-fluoro-3-methoxyphenyl)propan-2-one |
320338-98-5 | 95% | 0.25g |
$367.0 | 2023-09-19 | |
| Enamine | EN300-1843931-0.5g |
1-(4-fluoro-3-methoxyphenyl)propan-2-one |
320338-98-5 | 95% | 0.5g |
$579.0 | 2023-09-19 | |
| Enamine | EN300-1843931-1.0g |
1-(4-fluoro-3-methoxyphenyl)propan-2-one |
320338-98-5 | 95% | 1g |
$743.0 | 2023-06-03 | |
| Enamine | EN300-1843931-2.5g |
1-(4-fluoro-3-methoxyphenyl)propan-2-one |
320338-98-5 | 95% | 2.5g |
$1454.0 | 2023-09-19 | |
| Enamine | EN300-1843931-5.0g |
1-(4-fluoro-3-methoxyphenyl)propan-2-one |
320338-98-5 | 95% | 5g |
$2152.0 | 2023-06-03 | |
| Enamine | EN300-1843931-10.0g |
1-(4-fluoro-3-methoxyphenyl)propan-2-one |
320338-98-5 | 95% | 10g |
$3191.0 | 2023-06-03 | |
| Aaron | AR01EB70-50mg |
4-Fluoro-3-methoxyphenylacetone |
320338-98-5 | 95% | 50mg |
$265.00 | 2025-02-14 | |
| Aaron | AR01EB70-100mg |
4-Fluoro-3-methoxyphenylacetone |
320338-98-5 | 95% | 100mg |
$379.00 | 2025-02-14 |
1-(4-fluoro-3-methoxyphenyl)propan-2-one Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 1-(4-fluoro-3-methoxyphenyl)propan-2-one
Comprehensive Overview of 1-(4-fluoro-3-methoxyphenyl)propan-2-one (CAS No. 320338-98-5)
1-(4-fluoro-3-methoxyphenyl)propan-2-one, with the CAS registry number 320338-98-5, is a fluorinated aromatic ketone compound that has garnered significant attention in pharmaceutical and organic synthesis research. This compound, often referred to by its systematic IUPAC name, features a fluoro-methoxy phenyl group attached to a propan-2-one backbone, making it a versatile intermediate for various applications. Its unique structural properties, including the electron-withdrawing fluoro and electron-donating methoxy substituents, contribute to its reactivity and potential utility in drug discovery and material science.
In recent years, the demand for fluorinated organic compounds like 1-(4-fluoro-3-methoxyphenyl)propan-2-one has surged due to their enhanced metabolic stability and bioavailability, which are critical in the development of new therapeutic agents. Researchers are particularly interested in its role as a building block for small molecule inhibitors and biologically active compounds. The compound's CAS No. 320338-98-5 is frequently searched in academic databases and chemical supplier catalogs, reflecting its growing importance in synthetic chemistry.
One of the trending topics in organic chemistry is the exploration of sustainable synthesis methods for fluorinated compounds. 1-(4-fluoro-3-methoxyphenyl)propan-2-one aligns with this trend, as researchers investigate greener catalysts and solvent-free reactions to produce it efficiently. Questions like "How to synthesize 1-(4-fluoro-3-methoxyphenyl)propan-2-one?" or "What are the applications of CAS 320338-98-5?" are commonly encountered in search engines, highlighting the compound's relevance to both industrial and academic audiences.
The compound's molecular structure also makes it a candidate for advanced material applications, such as liquid crystals or polymer additives. Its fluoro and methoxy groups can influence intermolecular interactions, enabling tailored properties for specific uses. This versatility has led to increased patent filings and publications referencing CAS 320338-98-5, further solidifying its position in cutting-edge research.
From an analytical perspective, 1-(4-fluoro-3-methoxyphenyl)propan-2-one is characterized using techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, which are essential for its application in high-value industries. The compound's spectral data and physical properties are often sought after by chemists and quality control professionals.
In summary, 1-(4-fluoro-3-methoxyphenyl)propan-2-one (CAS No. 320338-98-5) represents a promising fluorinated ketone with broad potential in pharmaceuticals, materials science, and synthetic chemistry. Its alignment with green chemistry trends and drug discovery needs ensures continued interest and exploration. As research progresses, this compound is likely to play a pivotal role in the development of next-generation functional materials and therapeutic agents.
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